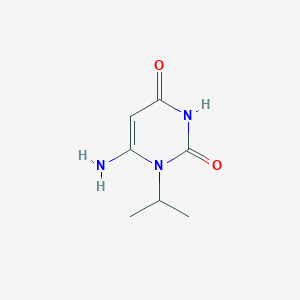

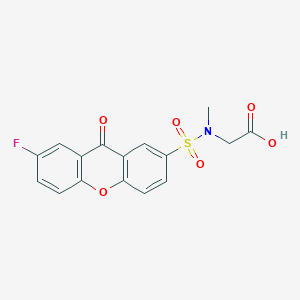

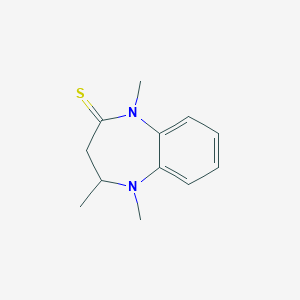

![molecular formula C12H18N2O3 B048303 2-[4-(Boc-amino)-3-pyridyl]ethanol CAS No. 219834-80-7](/img/structure/B48303.png)

2-[4-(Boc-amino)-3-pyridyl]ethanol

説明

“2-[4-(Boc-amino)-3-pyridyl]ethanol”, also known as “tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate”, is a chemical compound that belongs to the family of amino acids . It is used widely in many fields of research and industry .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “2-[4-(Boc-amino)-3-pyridyl]ethanol”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Molecular Structure Analysis

The molecular weight of “2-[4-(Boc-amino)-3-pyridyl]ethanol” is 238.29 . Its IUPAC name is “tert-butyl (3-(2-hydroxyethyl)pyridin-4(1H)-ylidene)carbamate” and its InChI code is "1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16)" .

Chemical Reactions Analysis

The Boc group in “2-[4-(Boc-amino)-3-pyridyl]ethanol” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Physical And Chemical Properties Analysis

科学的研究の応用

1. Peptide Synthesis

Scientific Field:

Organic Chemistry and Biochemistry

Application Summary:

In peptide synthesis, Boc-amino acids are crucial for protecting the amino group during the coupling of peptide chains. The Boc group protects the amine from reacting when it is not desired, especially during the elongation of the peptide chain.

Methods and Experimental Procedures:

The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a suitable catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert atmosphere with solvents like dichloromethane.

Results and Outcomes:

The introduction of the Boc group is usually confirmed by NMR and mass spectrometry. The yield of Boc-protected amino acids is generally high, and the protection is stable under various conditions, allowing for subsequent reactions to occur without deprotection .

2. Drug Delivery Systems

Scientific Field:

Pharmaceutical Sciences

Application Summary:

Boc-amino ethanol derivatives are used in the development of drug delivery systems due to their biocompatibility and ability to form linkages with active pharmaceutical ingredients.

Methods and Experimental Procedures:

The compound is used to modify the surface of drug carriers, such as liposomes or nanoparticles, to enhance their stability and targeting capabilities.

Results and Outcomes:

Studies have shown improved drug delivery efficiency and targeted release, which is quantified by measuring drug concentration in specific tissues compared to non-targeted systems .

3. Molecular Imaging

Scientific Field:

Biomedical Imaging

Application Summary:

The compound serves as a linker in the synthesis of imaging agents, particularly in nuclear redox imaging for live cells.

Methods and Experimental Procedures:

It is used to attach imaging moieties, such as fluorescent dyes or radiolabels, to biological targets. The process involves conjugation reactions under controlled conditions.

Results and Outcomes:

The imaging agents synthesized using this compound have demonstrated enhanced specificity and signal strength in live cell imaging applications .

4. Material Science

Scientific Field:

Material Chemistry

Application Summary:

In material science, the compound is used as a precursor for the synthesis of polymers and coatings with specific functional properties.

Methods and Experimental Procedures:

Polymerization reactions involving Boc-amino ethanol derivatives are conducted to introduce functional groups that impart desired characteristics to the materials.

Results and Outcomes:

The resultant materials exhibit improved mechanical strength, chemical resistance, or other tailored properties, as evidenced by various stress tests and analytical techniques .

5. Bioconjugation Techniques

Scientific Field:

Biochemistry and Molecular Biology

Application Summary:

The compound is employed in bioconjugation to link biomolecules with probes or other molecules without affecting their biological activity.

Methods and Experimental Procedures:

Bioconjugation is performed using standard coupling methods, where the Boc-protected compound acts as a spacer to prevent steric hindrance.

Results and Outcomes:

The bioconjugates created show retained biological function and enhanced detection or therapeutic capabilities, as confirmed by bioassays and functional tests .

6. Chemical Synthesis of Biomolecules

Scientific Field:

Synthetic Chemistry

Application Summary:

This compound is used in the chemical synthesis of complex biomolecules, serving as a building block that introduces protected amine functionalities.

Methods and Experimental Procedures:

Synthetic routes often involve stepwise reactions where the Boc group is strategically placed to allow for selective reactions at other sites of the molecule.

Results and Outcomes:

The synthesis of biomolecules with high fidelity and yield is achieved, with the Boc group ensuring the integrity of amine functionalities throughout the process .

Each of these applications demonstrates the versatility and importance of “2-[4-(Boc-amino)-3-pyridyl]ethanol” in various scientific fields, showcasing its role in advancing research and development in multiple disciplines.

7. Synthesis of Phosphatidyl Ethanolamines

Scientific Field:

Bioorganic Chemistry

Application Summary:

This compound is utilized in the synthesis of phosphatidyl ethanolamines, which are a class of phospholipids found in biological membranes.

Methods and Experimental Procedures:

The synthesis involves the reaction of the compound with phospholipid derivatives under controlled conditions to form the phosphatidyl ethanolamine structure.

Results and Outcomes:

The resulting phosphatidyl ethanolamines are integral to membrane fluidity and function, and their synthesis using this compound allows for the study of membrane dynamics and associated biological processes .

8. Preparation of Ornithine Derivatives

Scientific Field:

Medicinal Chemistry

Application Summary:

Ornithine derivatives are important in the pharmaceutical industry, and this compound serves as a protected amine reagent in their synthesis.

Methods and Experimental Procedures:

The Boc-protected amino group allows for selective reactions in the synthesis pathway, leading to various ornithine derivatives.

Results and Outcomes:

The ornithine derivatives synthesized are used in the development of therapeutic agents, with their efficacy and safety evaluated through clinical trials .

9. Dual Protection of Amino Functions

Scientific Field:

Chemical Synthesis

Application Summary:

The compound is involved in the dual protection of amino functions, which is crucial in the synthesis of multifunctional targets with multiple reactive groups.

Methods and Experimental Procedures:

Dual protection is achieved by introducing two Boc groups on the same nitrogen, allowing for complex synthetic routes with multiple steps.

Results and Outcomes:

The dual protection strategy enables the synthesis of complex molecules with high precision and yield, often required in pharmaceutical synthesis .

These additional applications further highlight the versatility of “2-[4-(Boc-amino)-3-pyridyl]ethanol” in scientific research, offering a wide range of functionalities for various fields of study.

11. N-Boc Deprotection

Scientific Field:

Organic Chemistry

Application Summary:

“2-[4-(Boc-amino)-3-pyridyl]ethanol” is involved in the deprotection of N-Boc groups, a common step in synthetic organic chemistry and peptide synthesis.

Methods and Experimental Procedures:

A Brønsted acidic deep eutectic solvent is used for N-Boc deprotection, serving as both the reaction medium and catalyst, which offers a greener alternative to traditional methods.

Results and Outcomes:

The process allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields, highlighting the compound’s role in sustainable chemical practices .

12. Linker for Bioconjugation

Scientific Field:

Bioconjugate Chemistry

Application Summary:

The compound acts as a linker in bioconjugation, particularly for attaching fluorescent indicators to proteins for cellular imaging.

Methods and Experimental Procedures:

It is used to synthesize biotinylated ligands that are then attached to quantum dots for specific labeling of proteins in live cells.

Results and Outcomes:

This application enables real-time monitoring of cellular processes, such as regulated secretion of zinc, using fluorescence imaging techniques .

13. Amphiphile Synthesis for Nucleic Acid Delivery

Scientific Field:

Nanotechnology and Drug Delivery

Application Summary:

The compound is used in the synthesis of amphiphiles for the delivery of DNA and siRNA, which are crucial in gene therapy and molecular biology research.

Methods and Experimental Procedures:

The amphiphiles are synthesized to form complexes with nucleic acids, facilitating their delivery into cells.

Results and Outcomes:

These amphiphiles show potential in enhancing the efficiency of nucleic acid delivery systems, contributing to advancements in therapeutic applications .

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGIWDGEHZZRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Boc-amino)-3-pyridyl]ethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

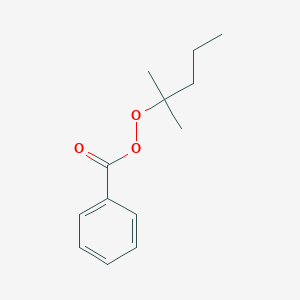

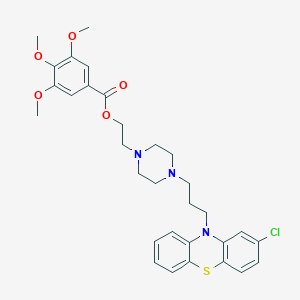

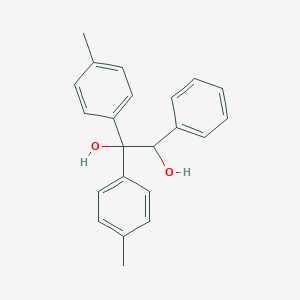

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)

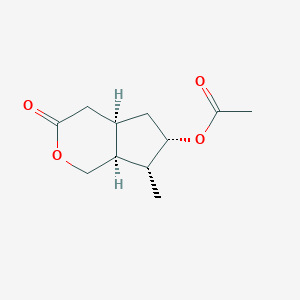

![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)